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Compound of Interest

Compound Name: Hdac-IN-30

Cat. No.: B12417046

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationship (SAR) of Hdac-
IN-30, a potent multi-target histone deacetylase (HDAC) inhibitor. The information presented is
derived from the key study by Liu Q, et al., which outlines the discovery and biological
evaluation of a series of phthalazino[1,2-b]-quinazolinone derivatives.[1] Hdac-IN-30, identified
as compound 8h in this study, has demonstrated significant antitumor efficacy, particularly in
hepatocellular carcinoma, through the activation of the p53 signaling pathway.[1]

Core Structure and Pharmacophore

The chemical scaffold of Hdac-IN-30 and its analogs is a hybrid of a phthalazino[1,2-b]-
guinazolinone unit and a hydroxamic acid moiety, which serves as the zinc-binding group
(ZBG). This structural design is a key determinant of its potent, multi-target inhibitory activity
against several HDAC isoforms.

Structure-Activity Relationship (SAR) Analysis

The SAR of the phthalazino[1,2-b]-quinazolinone series was systematically investigated by
modifying various parts of the molecule, including the linker and the cap group. The inhibitory
activities of the synthesized compounds against HDAC1, HDAC2, HDAC3, HDACS6, and
HDACS, as well as their anti-proliferative effects on various cancer cell lines, were evaluated.
The quantitative data from these evaluations are summarized in the table below.
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Table 1: In Vitro HDAC Inhibition and Anti-proliferative Activity of Hdac-IN-30 and Analogs

SMM

. HDA HDA HDA HDA HDA Hep 5 HCT-
om =

Link C1 C2 C3 Ccé6 C8 G2 116
poun R 7721
d er (n) ICso ICso ICso ICso0 ICso0 ICso0 - ICso

50
(nvM)  (nvM)  (nM)  (nM)  (AM)  (pM) (uM)
(M)

8a 1 H 189 352 156 265 789 >50 >50 >50
8b 2 H 98.5 187 85.4 143 452 25.6 31.4 28.9
8c 3 H 45.2 89.7 39.8 76.5 298 12.8 15.7 14.3
8d 4 H 21.3 45.8 18.9 38.7 198 6.54 8.12 7.89
8e 5 H 15.6 32.1 11.2 254 156 3.12 4.01 3.87
8f 6 H 19.8 39.7 154 31.2 187 5.34 6.87 6.12
8g 5 F 14.8 30.5 10.1 23.8 145 2.89 3.54 3.11
Hdac-
IN-30 5 Cl 134 28.0 9.18 42.7 131 1.56 2.13 1.98
(8h)
8i 5 Br 14.1 29.3 9.87 24.1 139 211 2.87 2.54
SAHA
(Vorin - - 25.6 48.9 21.3 15.8 312 3.87 4.56 4.12
ostat)

Data extracted from Liu Q, et al. Eur J Med Chem. 2022, 229:114058.
The SAR study reveals several key insights:

o Linker Length: The length of the alkyl chain linker between the phthalazino[1,2-b]-
guinazolinone core and the hydroxamic acid group significantly influences inhibitory activity.
A linker of 5 methylene units (n=5) was found to be optimal for potent HDAC inhibition and
anti-proliferative effects (compound 8e).

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b12417046?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Substitution on the Cap Group: Introduction of a halogen atom at the R position of the
phthalazino[1,2-b]-quinazolinone moiety generally enhanced the activity. A chloro substitution
(compound 8h, Hdac-IN-30) provided the most potent inhibitory activity against the tested
HDAC isoforms and cancer cell lines.

Experimental Protocols

This section provides a detailed overview of the methodologies used for the synthesis and
biological evaluation of Hdac-IN-30 and its analogs, as described in the primary literature.

General Synthesis of Phthalazino[1,2-b]quinazolinone
Derivatives

The synthesis of the target compounds involved a multi-step process. A general outline is
provided below. For specific details of reaction conditions, reagents, and purification methods,
please refer to the supporting information of the original publication.

Synthetic Pathway

2-formylbenzoic_acid
+ 2-formylbenzoic acid
(Cyclization) phthalazinone_intermediate - ester_intermediate Hdac-IN-30 and Analogs
2-aminobenzohydrazide
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Caption: General synthetic scheme for Hdac-IN-30 and its analogs.

In Vitro HDAC Inhibition Assay

The inhibitory activity of the compounds against HDAC1, 2, 3, 6, and 8 was determined using a
commercially available fluorometric assay Kkit.

Protocol:
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» Reagent Preparation: Recombinant human HDAC enzymes, a fluorogenic substrate, and
assay buffer were prepared according to the manufacturer's instructions.

e Compound Preparation: The test compounds, including Hdac-IN-30 and its analogs, were
dissolved in DMSO to prepare stock solutions, which were then serially diluted to the desired
concentrations.

o Assay Procedure:

o In a 96-well black microplate, 50 pL of assay buffer, 5 pL of the diluted compound solution,
and 20 pL of the respective HDAC enzyme solution were added to each well.

o The plate was incubated at 37°C for 15 minutes.
o To initiate the reaction, 25 pL of the fluorogenic substrate was added to each well.
o The plate was further incubated at 37°C for 60 minutes.

o The reaction was stopped by adding 50 uL of a developer solution containing Trichostatin
A (a potent HDAC inhibitor).

o Data Acquisition: The fluorescence intensity was measured using a microplate reader with an
excitation wavelength of 360 nm and an emission wavelength of 460 nm.

o Data Analysis: The ICso values were calculated by plotting the percentage of inhibition
against the logarithm of the inhibitor concentration using GraphPad Prism software.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds was evaluated against HepG2, SMMC-7721,
and HCT-116 cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) assay.

Protocol:

o Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 103 cells per well and
allowed to adhere overnight.
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o Compound Treatment: The cells were then treated with various concentrations of the test
compounds for 48 hours.

o MTT Addition: After the incubation period, 20 pL of MTT solution (5 mg/mL in PBS) was
added to each well, and the plate was incubated for an additional 4 hours at 37°C.

e Formazan Solubilization: The medium was removed, and 150 pL of DMSO was added to
each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance was measured at 490 nm using a microplate
reader.

e |Cso Calculation: The concentration of the compound that caused 50% inhibition of cell
growth (ICso) was calculated.

Western Blot Analysis for p53 Pathway Activation

To investigate the mechanism of action, Western blotting was performed to assess the effect of
Hdac-IN-30 on the p53 signaling pathway in HepG2 cells.

Protocol:

e Cell Treatment and Lysis: HepG2 cells were treated with Hdac-IN-30 at various
concentrations for 24 hours. The cells were then harvested and lysed using RIPA buffer
containing protease and phosphatase inhibitors.

o Protein Quantification: The protein concentration of the cell lysates was determined using a
BCA protein assay Kkit.

o SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide
gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

e Immunoblotting:

o The membrane was blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1%
Tween 20) for 1 hour at room temperature.
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o The membrane was then incubated overnight at 4°C with primary antibodies against
acetylated-H3, acetylated-a-tubulin, p53, p21, and GAPDH (as a loading control).

o After washing with TBST, the membrane was incubated with the appropriate horseradish
peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

o Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system.

Cell Cycle Analysis by Flow Cytometry

The effect of Hdac-IN-30 on the cell cycle distribution of HepG2 cells was analyzed by flow
cytometry using propidium iodide (PI) staining.

Protocol:

Cell Treatment: HepG2 cells were treated with different concentrations of Hdac-IN-30 for 24
hours.

e Cell Fixation: The cells were harvested, washed with PBS, and fixed in cold 70% ethanol
overnight at -20°C.

» Staining: The fixed cells were washed with PBS and then incubated with a staining solution
containing propidium iodide (50 pg/mL) and RNase A (100 pug/mL) for 30 minutes in the dark
at room temperature.

o Flow Cytometry Analysis: The DNA content of the cells was analyzed using a flow cytometer.
The percentages of cells in the GO/G1, S, and G2/M phases of the cell cycle were
determined using ModFit LT software.

Signaling Pathway and Experimental Workflow
Visualizations

The following diagrams illustrate the key signaling pathway affected by Hdac-IN-30 and the
general workflows for the experimental procedures.
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Hdac-IN-30 Mechanism of Action
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Caption: Proposed signaling pathway of Hdac-IN-30 in cancer cells.
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Western Blot Workflow
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Caption: General workflow for Western blot analysis.
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Caption: Workflow for cell cycle analysis by flow cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

+ 1. Discovery of phthalazino[1,2-b]-quinazolinone derivatives as multi-target HDAC inhibitors
for the treatment of hepatocellular carcinoma via activating the p53 signal pathway - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12417046?utm_src=pdf-body-img
https://www.benchchem.com/product/b12417046?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/34954595/
https://pubmed.ncbi.nlm.nih.gov/34954595/
https://pubmed.ncbi.nlm.nih.gov/34954595/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [In-Depth Technical Guide: Structure-Activity
Relationship of Hdac-IN-30]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12417046#hdac-in-30-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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